cis-Piperidine-3,5-diol

描述

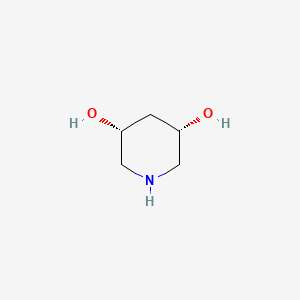

cis-Piperidine-3,5-diol: is a heterocyclic organic compound with the molecular formula C5H11NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of hydroxyl groups at the 3rd and 5th positions in the cis configuration. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-Piperidine-3,5-diol can be achieved through several methods. One common approach involves the chemoenzymatic synthesis starting from N-benzylglycinate. This method involves multiple steps, including hydrogenation, cyclization, and functionalization . Another method involves the regioselective preparation of six-membered N- and O-heterocycles using nickel catalysts .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .

化学反应分析

Types of Reactions: cis-Piperidine-3,5-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form piperidine derivatives with different functional groups.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various piperidine derivatives .

科学研究应用

Pharmacological Activity

Cis-Piperidine-3,5-diol derivatives have shown promising pharmacological activities. For instance, research indicates that compounds derived from this scaffold exhibit inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Studies have demonstrated that both enantiomers of cis-3,4-disubstituted piperidines derived from this compound possess significant MAO inhibitory activity, which could be beneficial in treating mood disorders and neurodegenerative diseases .

Synthesis of Bioactive Molecules

This compound serves as a versatile building block in the synthesis of various bioactive compounds. Its derivatives are utilized in the synthesis of piperidine-containing drugs, which are prevalent in numerous FDA-approved medications. For example, the synthesis of bridged piperidine-γ-butyrolactones has been explored as a method to create complex molecules with potential therapeutic applications . Additionally, this compound can be transformed into other functionalized piperidines through various synthetic routes, enhancing its utility in drug discovery .

Diversity-Oriented Synthesis

The compound has been involved in diversity-oriented synthesis approaches that aim to create libraries of compounds for biological screening. Using techniques such as reductive amination and ring-closing metathesis, researchers have synthesized various cis-dihydroxy azacycles from simple precursors like d-ribose . These compounds can be screened for glycosidase inhibition and other biological activities.

Case Study 1: Monoamine Oxidase Inhibition

In a study focused on the enantioselective synthesis of cis-3,4-disubstituted piperidines, researchers evaluated the MAO inhibitory activities of synthesized compounds. The results showed that specific derivatives exhibited strong inhibition against MAO-B, indicating their potential as therapeutic agents for conditions like depression and anxiety .

Case Study 2: Synthesis of Piperidine Derivatives

A research group developed a straightforward method for synthesizing chiral bridged piperidine-γ-butyrolactones using this compound as a precursor. This method highlighted the compound's ability to contribute to complex molecular architectures that are essential in medicinal chemistry .

Comparative Data Table

作用机制

The mechanism of action of cis-Piperidine-3,5-diol involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, piperidine derivatives can regulate crucial signaling pathways such as STAT-3, NF-κB, and PI3K/Akt . These interactions can lead to the inhibition of cancer cell proliferation and induction of apoptosis .

相似化合物的比较

Piperidine: A six-membered ring with one nitrogen atom, similar to cis-Piperidine-3,5-diol but without the hydroxyl groups.

Pyridine: A six-membered aromatic ring with one nitrogen atom, differing from piperidine by its aromaticity.

Dihydropyridine: A partially saturated derivative of pyridine, often used in pharmaceuticals.

Uniqueness: this compound is unique due to the presence of hydroxyl groups at specific positions in the cis configuration, which imparts distinct chemical and biological properties. This configuration can influence the compound’s reactivity and interaction with biological targets .

生物活性

Cis-Piperidine-3,5-diol is a bicyclic organic compound characterized by its unique piperidine ring structure, which includes hydroxyl groups at the 3 and 5 positions. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. Understanding the biological activity of this compound is crucial for its potential applications in drug development and therapeutic interventions.

- Molecular Formula : CHNO

- Molecular Weight : 117.15 g/mol

- Structure : The compound features a vicinal diol configuration, with hydroxyl (-OH) groups positioned on adjacent carbon atoms in a cis arrangement.

Antimicrobial Properties

This compound and its derivatives have shown significant antimicrobial activity against various pathogens. Research indicates that these compounds can disrupt microbial cell membranes and inhibit growth. For instance, studies have demonstrated that piperidine derivatives exhibit activity against resistant strains of Candida auris, with minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL .

Anticancer Potential

The anticancer properties of this compound have been explored extensively. The compound is believed to induce apoptosis in cancer cells by modulating key signaling pathways such as STAT-3, NF-κB, and PI3k/Akt. Recent studies have shown that certain derivatives can selectively inhibit the proliferation of cancer cells, suggesting their potential as targeted therapies.

Antiviral Activity

This compound has also been investigated for its antiviral properties. Various derivatives have displayed efficacy against viruses such as hepatitis C virus (HCV), with some compounds demonstrating synergistic effects when combined with established antiviral drugs . This highlights the potential for developing new antiviral agents based on the piperidine scaffold.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The hydroxyl groups play a crucial role in binding to enzymes and receptors, influencing their activity. For example:

- Enzyme Modulation : The compound may act as an inhibitor or activator of various enzymes involved in critical biochemical pathways.

- Cell Cycle Regulation : Studies suggest that piperidine derivatives can induce cell cycle arrest in cancer cells, contributing to their anticancer effects .

Synthesis

This compound can be synthesized through several methods involving multi-step organic reactions. A common approach includes:

- Chemoenzymatic Synthesis : Utilizing enzymatic methods to achieve high diastereoselectivity in the formation of the diol.

- Catalytic Hydrogenation : This method is often employed to introduce functional groups that enhance biological activity.

Case Studies

属性

IUPAC Name |

(3S,5R)-piperidine-3,5-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-4-1-5(8)3-6-2-4/h4-8H,1-3H2/t4-,5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQKTGJRAPFKRX-SYDPRGILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNCC1O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC[C@H]1O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。